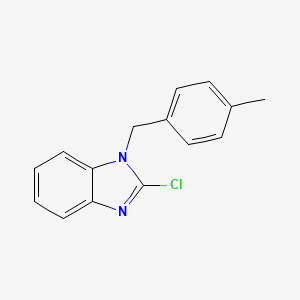

2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-chloro-1-[(4-methylphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTJNBWKCVKUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole typically involves the reaction of 4-methylbenzyl chloride with o-phenylenediamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: New benzimidazole derivatives with different functional groups.

Oxidation Reactions: Carboxylic acids or aldehydes.

Reduction Reactions: Dihydrobenzimidazole derivatives.

Scientific Research Applications

2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and antiparasitic activities.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chloro substituents (as in 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole) enhance electrophilicity and binding to hydrophobic enzyme pockets, whereas fluoro analogs (e.g., 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole) offer improved metabolic stability due to stronger C-F bonds .

- Positional Isomerism : For example, 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole shows distinct biological activity compared to 2-(2-chlorophenyl)-5-methyl-1H-benzimidazole , highlighting the critical role of substituent positioning.

Antimicrobial and Anticancer Potential

- 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole : While specific data are unavailable, structurally related compounds with chloro and methyl groups exhibit IC₅₀ values in the micromolar range against cancer cell lines (e.g., HepG2, MDA-MB-231) .

- 1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole : Demonstrates moderate antimicrobial activity, attributed to the electron-withdrawing effects of dichlorophenyl groups .

- N,N-Dimethylamino-substituted analogs: Show enhanced Sirtuin inhibitory activity (IC₅₀ = 26.85 mM for SIRT2) compared to halogenated derivatives, suggesting that electron-donating groups modulate enzyme binding .

Physicochemical Properties

- Solubility : Thioether-linked derivatives (e.g., 2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzimidazole) exhibit improved aqueous solubility compared to purely aromatic analogs .

- Thermal Stability : Crystallographic studies of MBMPBI suggest that alkyl substituents (e.g., 4-methylbenzyl) enhance thermal stability via van der Waals interactions, whereas chloro groups may reduce melting points due to molecular asymmetry.

Biological Activity

2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological effects of 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole can be attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.

- Apoptosis Induction : Similar benzimidazole derivatives have demonstrated the ability to induce apoptosis in cancer cells, suggesting that 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole could exhibit similar effects .

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. For example, certain derivatives have shown minimal inhibitory concentrations (MIC) as low as 8 μg/mL against various bacterial strains, outperforming standard antibiotics .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzimidazole derivatives, including 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole. The compound has been tested against multiple cancer cell lines, revealing promising results:

- Cell Line Studies : In vitro studies on cell lines such as MDA-MB-231 (breast cancer) show that certain benzimidazole derivatives can achieve IC50 values ranging from 1.84 to 10.28 μg/mL, indicating potent antiproliferative activity .

- Mechanistic Insights : The mechanism involves the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death .

Research Findings and Case Studies

Several studies have documented the biological activities of benzimidazole derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common route involves condensing o-phenylenediamine derivatives with substituted benzaldehydes. For example, a protocol adapted from similar benzimidazole syntheses uses o-phenylenediamine, p-methylbenzaldehyde, and ammonium acetate in ethanol under reflux (48 hours at 90°C), followed by purification via column chromatography (benzene:ethyl acetate, 9:1) to achieve ~40% yield . Chlorination can be introduced using POCl₃ or SOCl₂ at later stages. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of ammonium acetate to control cyclization efficiency.

Q. How is the crystal structure of 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in DCM/hexane. Data collection at 160 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution. Structure solution employs direct methods (e.g., SIR2002 ), followed by refinement with SHELXL97 to achieve R-factors < 0.05. The compound may crystallize in a triclinic system (space group P1) with Z = 4, as observed in analogous benzimidazole derivatives . Displacement ellipsoids and hydrogen bonding are visualized using ORTEP-3 .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., benzyl CH₂ at ~4.8 ppm, aromatic protons at 6.8–7.5 ppm).

- IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~750 cm⁻¹ (C-Cl) validate the benzimidazole core .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>98%) and molecular ion peaks ([M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic exchange in solution?

- Methodological Answer : Variable-temperature (VT) NMR studies (e.g., 25–100°C in DMSO-d₆) can slow exchange processes, revealing hidden splitting of peaks. For tautomerism (e.g., 1H vs. 3H benzimidazole forms), deuterium exchange experiments or NOESY correlations identify proton environments. Computational modeling (DFT) with Gaussian or ORCA predicts dominant tautomers by comparing calculated vs. experimental chemical shifts .

Q. What strategies optimize crystallization for X-ray analysis when the compound resists forming suitable crystals?

- Methodological Answer :

- Solvent Screening : Use combinatorial solvent systems (e.g., DCM/hexane, EtOAc/heptane) with gradual evaporation.

- Seeding : Introduce microcrystals from prior trials.

- Additives : Small amounts of ionic liquids (e.g., [BMIM][BF₄]) or polymers (PEG 400) can stabilize nucleation .

- Cryocooling : Rapid cooling to 100 K minimizes disorder. If twinning occurs, SHELXL ’s TWIN/BASF commands refine twin laws .

Q. How can hydrogen bonding and π-π interactions in the crystal lattice be systematically analyzed to predict physicochemical properties?

- Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen bonds (e.g., R₂²(8) motifs in benzimidazole dimers). Software like Mercury (CCDC) quantifies interaction distances/angles, while CrystalExplorer calculates Hirshfeld surfaces to map π-π contacts (e.g., centroid distances ~3.8 Å). These interactions correlate with solubility and thermal stability .

Q. What computational approaches predict intermolecular interactions and stability of polymorphs?

- Methodological Answer :

- DFT/Docking : Calculate interaction energies of dimer configurations (e.g., benzyl-CH⋯N vs. Cl⋯π contacts).

- Molecular Dynamics (MD) : Simulate lattice stability under thermal stress (e.g., 300–500 K in GROMACS ).

- Polymorph Prediction : Use Materials Studio or GRACE to generate likely packing modes via lattice energy minimization .

Q. How should researchers address discrepancies in biological activity data across different studies?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., fixed pH, serum-free media). Control for tautomerism by characterizing the dominant form in solution (NMR/UV-Vis). Use dose-response curves (IC₅₀/EC₅₀) with replicates (n ≥ 3) and statistical tests (ANOVA). If conflicting results persist, evaluate membrane permeability (logP) or metabolic stability (microsomal assays) as confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.